molecular formula C9H6F3N B3060643 1-(Isocyanomethyl)-3-(trifluoromethyl)benzene CAS No. 602261-89-2

1-(Isocyanomethyl)-3-(trifluoromethyl)benzene

Cat. No. B3060643
CAS RN: 602261-89-2
M. Wt: 185.15 g/mol
InChI Key: DGTUVZUBZMBBEV-UHFFFAOYSA-N
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Description

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This group, along with the isocyanomethyl group, is attached to a benzene ring in the compound “1-(Isocyanomethyl)-3-(trifluoromethyl)benzene”.


Synthesis Analysis

Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation . A base-promoted one-pot, three-component reaction of TosMIC with α -trifluoromethyl alkenes and alkyl halides has been reported for the synthesis of isocyano- containing, densely functionalised gem -difluoroalkenes .


Chemical Reactions Analysis

The activation of the C–F bond in organic synthesis is a challenging task. Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .


Physical And Chemical Properties Analysis

Benzene, the parent compound of numerous important aromatic compounds, is a colorless liquid with a characteristic odor and is primarily used in the production of polystyrene . It is highly toxic and is a known carcinogen .

Scientific Research Applications

Synthesis Optimization

1-(Isocyanomethyl)-3-(trifluoromethyl)benzene, a derivative of isocyanate, exhibits excellent performance, yellowing resistance, and weather resistance. It is widely used in optical polymer composite materials, construction, automotive, and other industries. The synthesis optimization of related compounds, such as 1,3-bis(isocyanatomethyl)benzene, has been a focus in the isocyanate field due to the high production threshold and cost. Research has been conducted to develop safe, convenient, and environmentally friendly synthesis routes for these compounds (Jianxun et al., 2018).

Trifluoromethylation Techniques

The trifluoromethylation of aromatic and heteroaromatic compounds using hypervalent iodine reagents like 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one is another significant application. This reaction, usually carried out in chloroform solvent, involves radical species and has been explored for various substrates, yielding products with potential for diverse applications (Mejía & Togni, 2012).

Supramolecular Chemistry

In supramolecular chemistry, molecules like 1,3,5-tris(trifluoromethyl)benzene have been studied for their potential in forming stable structures due to their specific geometric and electronic properties. These studies contribute to understanding molecular interactions and designing new materials with tailored properties (Cantekin et al., 2012).

Organic/Inorganic Hybrid Structures

Research has also been conducted on organic/inorganic hybrid structures involving benzene derivatives. For example, compounds like 1,2-dihydro-1,2-azaborine, which contain carbon, boron, and nitrogen, have been synthesized and characterized. These studies are crucial for understanding the physical and spectroscopic properties of such hybrids and for applications in materials science (Marwitz et al., 2009).

Liquid-Liquid Equilibrium Studies

The use of 1-ethyl-3-methylimidazoliumbis{(trifluoromethyl)sulfonyl}amide, an ionic liquid, in separating aromatic hydrocarbons like benzene from alkanes has been explored. This research is significant for developing alternative solvent systems in liquid extraction processes, especially for separating aromatic compounds from mixtures with alkanes (Arce et al., 2007).

Safety and Hazards

Benzene is highly volatile, and exposure occurs mostly through inhalation. Public health actions are needed to reduce the exposure of both workers and the general population to benzene . It is highly toxic and is a known carcinogen .

Future Directions

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that compounds containing this group, such as “1-(Isocyanomethyl)-3-(trifluoromethyl)benzene”, could have important applications in these fields in the future.

properties

IUPAC Name

1-(isocyanomethyl)-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N/c1-13-6-7-3-2-4-8(5-7)9(10,11)12/h2-5H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTUVZUBZMBBEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]CC1=CC(=CC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375330
Record name 1-(isocyanomethyl)-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

602261-89-2
Record name 1-(isocyanomethyl)-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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